Cas no 886030-00-8 (calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate)

calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate 化学的及び物理的性質
名前と識別子
-
- UGZVNIRNPPEDHM-SBBOJQDXSA-L
- calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate
-
- インチ: 1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1
- InChIKey: UGZVNIRNPPEDHM-SBBOJQDXSA-L
- ほほえんだ: [C@@H](O)([C@@H](O)C(=O)[O-])[C@H](O)[C@H](O)C(=O)[O-].[Ca+2]
calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1694231-0.05g |
calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
886030-00-8 | 0.05g |
$2755.0 | 2023-09-20 |
calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate 関連文献
-
Martina Vavrusova,André C. Garcia,Bente P. Danielsen,Leif H. Skibsted RSC Adv. 2017 7 3078
-
Joseph S. Brindle,Patrick S. Nelson,Rashmi P. Charde,Sayed Abu Sufyan,Michael M. Nigra Green Chem. 2022 24 5162
-
3. 860. Acetals and a ketal of dimethyl glucarateT. P. Bird,W. A. P. Black,E. T. Dewar,H. W. T. Rintoul J. Chem. Soc. 1964 4512
-
Jinchi Lin,Haiyan Song,Xiaoru Shen,Binju Wang,Shunji Xie,Weiping Deng,Deyin Wu,Qinghong Zhang,Ye Wang Chem. Commun. 2019 55 11017
-
J. Iglesias,I. Martínez-Salazar,P. Maireles-Torres,D. Martin Alonso,R. Mariscal,M. López Granados Chem. Soc. Rev. 2020 49 5704
-
Leon M. Lillie,William B. Tolman,Theresa M. Reineke Polym. Chem. 2017 8 3746
-
Frits van der Klis,Linda Gootjes,Noud Hendrik Verstijnen,Jacco van Haveren,Dani?l Stephan van Es,Johannes Hendrik Bitter RSC Adv. 2022 12 8918
-
8. CCCCIV.—The mechanism of the formation of citric and oxalic acids from sugars by Aspergillus niger. Part IIThomas Kennedy Walker,Vira Subramaniam,Frederick Challenger J. Chem. Soc. 1927 3044
-
9. Technical chemistry
-
10. Degradable and renewably-sourced poly(ester-thioethers) by photo-initiated thiol–ene polymerizationLeon M. Lillie,William B. Tolman,Theresa M. Reineke Polym. Chem. 2018 9 3272
calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioateに関する追加情報
Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate (CAS No. 886030-00-8): A Comprehensive Overview
Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate, identified by its CAS number 886030-00-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential biological activities and has garnered attention due to its unique stereochemical configuration. The precise stereochemistry of this compound, characterized by the (2R,3S,4S,5S) configuration, makes it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate consists of a hexanedioate backbone with four hydroxyl groups strategically positioned at the 2nd, 3rd, 4th, and 5th carbon atoms. This arrangement contributes to its complex interactions with biological targets and makes it a promising candidate for further investigation in drug discovery. The calcium ion chelation capability of this compound also adds to its multifaceted potential in pharmaceutical applications.
In recent years, there has been a growing interest in the development of chiral compounds for medicinal use. The stereochemistry of such compounds plays a crucial role in their pharmacological activity and safety profiles. Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate exemplifies this trend as researchers explore its potential in modulating various biological pathways. The enantiomeric purity and stereochemical stability of this compound are critical factors that determine its suitability for further development.
One of the most compelling aspects of Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate is its potential as a precursor or intermediate in the synthesis of more complex pharmacophores. The presence of multiple hydroxyl groups provides numerous sites for chemical modification and functionalization. This flexibility allows chemists to design derivatives with enhanced pharmacological properties or improved solubility profiles. Such modifications are essential for optimizing drug candidates for clinical use.
The synthesis of Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate presents unique challenges due to its complex stereochemical requirements. Advanced synthetic methodologies are employed to ensure high enantiomeric purity and yield. Techniques such as asymmetric synthesis and chiral resolution are commonly utilized in the production process. These methods not only highlight the sophistication of modern synthetic chemistry but also underscore the importance of precision in pharmaceutical manufacturing.
The biological activity of Calcium (2R,3s,4s,5s)-23,45-tetrahydroxyhexanedioate has been the focus of several recent studies. Research indicates that this compound may exhibit properties relevant to metabolic regulation and inflammation modulation. The hydroxyl groups on the hexanedioate backbone are believed to interact with specific enzymes and receptors in the body. These interactions could potentially lead to therapeutic effects in conditions such as diabetes mellitus or chronic inflammatory disorders.
In vitro studies have demonstrated promising results regarding the pharmacological profile of this compound. Its ability to modulate key signaling pathways has been observed in cell culture models. These findings suggest that further investigation is warranted to explore its potential as a lead compound or an adjunct therapy in various diseases. The calcium ion component also suggests possible interactions with bone metabolism and mineral homeostasis.
The future direction of research on Calcium (2R,3s,4s,5s)-23,45-tetrahydroxyhexanedioate includes both preclinical and clinical studies. Preclinical trials will aim to validate its efficacy and safety profiles through animal models. Concurrently, efforts are being made to optimize synthetic routes for large-scale production if clinical trials prove successful。 Such endeavors align with global trends toward personalized medicine and targeted therapies。
The development of novel therapeutic agents often involves interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。 The study of compounds likeCalcium (2R,3s,4s,5s)-23,45-tetrahydroxyhexanedioate underscores the importance of such collaborations in translating basic research into tangible medical benefits。 The unique properties of this compound highlight its potential as a building block for future drugs。
In conclusion,Calcium (2R,3s,4s,5s)-23,45-tetrahydroxyhexanedioate(CAS No.886030-00-8) represents a significant advancement in pharmaceutical chemistry。 Its complex stereochemistry、structural features、and potential biological activities make it a valuable subject for ongoing research。 As scientific understanding evolves、this compound may emerge as a key player in addressing some of today's most pressing medical challenges。
886030-00-8 (calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate) 関連製品
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 1806800-90-7(Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate)
- 128255-08-3(Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)
- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)
- 1934628-70-2(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)
- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)




